4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Descripción

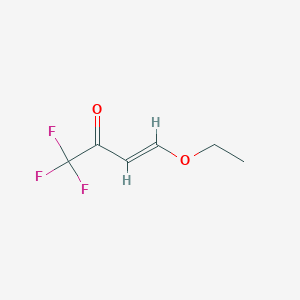

Structure

2D Structure

Propiedades

IUPAC Name |

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYIFUROKBDHCY-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801033246 | |

| Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

59938-06-6, 17129-06-5 | |

| Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59938-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059938066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Trifluoromethylated Compounds in Pharmaceutical and Agrochemical Industries

The introduction of a trifluoromethyl (-CF3) group into a molecule can profoundly alter its physicochemical and biological properties. mdpi.comhovione.com This has led to the widespread use of trifluoromethylated compounds in the development of new drugs and crop protection agents. mdpi.combohrium.comresearchgate.net The unique attributes of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, contribute to its significance. mdpi.com

The trifluoromethyl group's strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, which can in turn affect a molecule's interaction with biological targets. mdpi.com Furthermore, the C-F bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation. This enhanced metabolic stability can lead to a longer biological half-life for drugs and agrochemicals. mdpi.com The lipophilicity imparted by the trifluoromethyl group can improve a molecule's ability to cross cell membranes, enhancing its bioavailability. mdpi.com

The following table provides examples of commercially successful trifluoromethylated compounds, highlighting their applications in the pharmaceutical and agrochemical sectors.

| Compound Name | Application Area |

| Fluoxetine | Pharmaceutical (Antidepressant) |

| Celecoxib | Pharmaceutical (Anti-inflammatory) |

| Flutamide | Pharmaceutical (Anti-cancer) |

| Fipronil | Agrochemical (Insecticide) |

| Trifluralin | Agrochemical (Herbicide) |

Synthetic Methodologies for 4 Ethoxy 1,1,1 Trifluoro 3 Buten 2 One

Conventional Batch Synthesis Approaches

Conventional batch synthesis remains a fundamental approach for the production of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. These methods typically involve the reaction of a trifluoroacetylating agent with ethyl vinyl ether in a controlled, stepwise manner within a reaction vessel.

Reaction of Trifluoroacetic Anhydride (B1165640) with Ethyl Vinyl Ether

One established batch method involves the reaction of trifluoroacetic anhydride with ethyl vinyl ether. nbinno.com This acylation reaction introduces the trifluoroacetyl group to the vinyl ether. The process is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as an acid scavenger. nbinno.comgoogle.com The reaction can also be conducted in the presence of an onium salt of trifluoroacetic acid. google.com

A notable drawback of this method is that the reaction of trifluoroacetic anhydride generates one molecule of trifluoroacetic acid that does not participate in the formation of the desired product, which can result in a lower utilization rate of the raw materials. google.com The reaction temperature is a critical parameter and is typically maintained between -15° C and +80° C, with a more advantageous range being 0° C to 40° C. google.com To manage the exothermic nature of the reaction, cooling may be necessary. google.com The molar ratio of the reactants is also a key factor, with an advantageous ratio of anhydride to vinyl ether falling between 0.9:1 and 1:0.8. google.com Various solvents can be employed, including dichloromethane, hexane, and ethyl trifluoroacetate, although the reaction can also be performed without a solvent. google.com

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Trifluoroacetic Anhydride, Ethyl Vinyl Ether | nbinno.com |

| Base/Catalyst | Pyridine, Triethylamine, or Onium salt of trifluoroacetic acid | nbinno.comgoogle.comgoogle.com |

| Molar Ratio (Anhydride:Ether) | 0.9:1 to 1:0.8 | google.com |

| Temperature Range | -15°C to +80°C (Optimal: 0°C to 40°C) | google.com |

| Solvents | Dichloromethane, Hexane, Ethyl trifluoroacetate, or neat | google.com |

Reaction of Trifluoroacetyl Chloride with Vinyl Ethyl Ether in the Presence of Bases

An alternative and widely used batch synthesis route is the reaction of trifluoroacetyl chloride with ethyl vinyl ether. google.com This method necessitates the presence of a base to neutralize the hydrogen chloride byproduct formed during the reaction. Pyridine has traditionally been used for this purpose. google.com However, alternative organic bases such as N-methylmorpholine and N-methylimidazole have been introduced to improve product quality and reduce environmental concerns associated with pyridine. google.com These alternative bases can be more effectively removed during the post-reaction workup, which helps prevent the degradation of the final product during solvent evaporation. google.com

The general procedure involves dissolving ethyl vinyl ether and a base like pyridine in a solvent such as dichloromethane. google.com Trifluoroacetyl chloride is then added dropwise to the solution, typically under an inert atmosphere to prevent side reactions. google.com The reaction is generally stirred at room temperature for a period to ensure completion. google.com

| Base | Rationale/Advantage | Source |

|---|---|---|

| Pyridine | Traditional acid scavenger | google.com |

| N-methylmorpholine | Improves product quality, reduces pollution, easier removal | google.com |

| N-methylimidazole | Improves product quality, reduces pollution, easier removal | google.com |

Continuous Flow Synthesis Processes for Industrial Scale-Up

For large-scale industrial production, continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, efficiency, and consistency.

Continuous Introduction of Reactants into Continuous Reactors

A method for the continuous synthesis of this compound has been developed that involves continuously feeding the raw materials into a continuous reactor. google.com The reactants, comprising vinyl ethyl ether, a base like triethylamine, and trifluoroacetic anhydride, are precisely and conveniently introduced into the reactor system. google.com Upon completion of the reaction within the reactor, the product stream is also continuously extracted for post-treatment. google.com This integrated approach streamlines the entire manufacturing process, making it rapid and efficient while reducing the potential for product degradation by minimizing residence time at reaction temperatures. google.com

Optimization of Reaction Conditions and Stoichiometry for Continuous Production

Optimizing reaction conditions is crucial for maximizing yield and efficiency in a continuous flow setup. The stoichiometry of the reactants is a key parameter that is carefully controlled. google.com For the continuous process utilizing trifluoroacetic anhydride, specific molar ratios have been identified as being optimal. The molar ratio of vinyl ethyl ether to trifluoroacetic anhydride is typically maintained in the range of 1:1 to 1.5:1, with a preferred range of 1.1:1 to 1.3:1. google.com Similarly, the molar ratio of the base, triethylamine, to trifluoroacetic anhydride is kept between 1:1 and 1.5:1, with a preference for a 1.2:1 to 1.3:1 ratio. google.com This precise control over stoichiometry, which is a hallmark of continuous processing, helps to maximize the conversion of the limiting reagent and minimize the formation of byproducts. google.com The continuous removal and extraction of the product from the reaction mixture also serves to reduce losses from product destruction. google.com

| Reactant Ratio | General Range | Preferred Range | Source |

|---|---|---|---|

| Vinyl Ethyl Ether : Trifluoroacetic Anhydride | 1:1 to 1.5:1 | 1.1:1 to 1.3:1 | google.com |

| Triethylamine : Trifluoroacetic Anhydride | 1:1 to 1.5:1 | 1.2:1 to 1.3:1 | google.com |

Chemical Reactivity and Transformation Mechanisms of 4 Ethoxy 1,1,1 Trifluoro 3 Buten 2 One

Nucleophilic Addition Reactions

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one readily undergoes nucleophilic attack at its electrophilic centers. The specific course of these reactions, including the regioselectivity of the nucleophilic attack, is highly dependent on the nature of the nucleophile employed. This section will delve into the reactions of this fluorinated enone with both carbon and phosphorus-based nucleophiles, exploring the mechanistic pathways that govern these transformations.

Reactions with Carbon Nucleophiles

The interaction of this compound with carbon-centered nucleophiles, such as organometallic reagents, provides a direct route for the formation of new carbon-carbon bonds. The regiochemical outcome of these reactions is a key aspect of their synthetic utility and is largely influenced by the specific organometallic reagent used.

The reaction of this compound with organomagnesium compounds, such as phenylmagnesium bromide, results in the substitution of the ethoxy group. researchgate.net This transformation proceeds through a nucleophilic addition-elimination mechanism. The Grignard reagent initially attacks the β-carbon of the enone system, which is activated by the carbonyl group. This is followed by the elimination of the ethoxy group to afford the corresponding β-substituted enone.

Reaction Scheme:

Table 1: Reaction of this compound with Phenylmagnesium Bromide

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Phenylmagnesium Bromide | 1,1,1-Trifluoro-4-phenyl-3-buten-2-one | Nucleophilic Substitution |

In contrast to organomagnesium reagents, organozinc compounds exhibit a different regioselectivity in their reaction with this compound. These less basic organometallic species favor a 1,2-addition to the carbonyl group, yielding products where the organic moiety of the organozinc reagent is attached to the carbonyl carbon. researchgate.net This regioselectivity is attributed to the "harder" nature of the organozinc reagent, which preferentially attacks the "harder" electrophilic center of the carbonyl carbon.

Reaction Scheme:

Table 2: Reaction of this compound with Organozinc Compounds

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Organozinc Compound (R2Zn) | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-ol derivative | 1,2-Addition |

Reactions with Phosphorus Nucleophiles

Phosphorus-based nucleophiles, including phosphite (B83602) esters and phosphines, display unique reactivity patterns with this compound, leading to a range of phosphorus-containing products through various reaction pathways.

The reaction of this compound with triethyl phosphite can proceed through two distinct pathways depending on the reaction conditions. Upon heating, a [4+2] cycloaddition reaction occurs, yielding a 2,2,2-triethoxy-2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ⁵-oxaphospholene. wikipedia.org Alternatively, the reaction can proceed via the Arbuzov protocol to form a trifluoromethyl-containing phosphonate. wikipedia.org

Reaction Schemes:

[4+2] Cycloaddition:

Arbuzov Reaction:

Table 3: Reaction of this compound with Triethyl Phosphite

| Reactant | Nucleophile | Conditions | Product | Reaction Type |

| This compound | Triethyl Phosphite | Heating | 2,2,2-Triethoxy-2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ⁵-oxaphospholene | [4+2] Cycloaddition |

| This compound | Triethyl Phosphite | - | Trifluoromethyl-containing phosphonate | Arbuzov Reaction |

The reaction with more nucleophilic phosphines, such as tributylphosphine, leads to a double addition product. wikipedia.org The initial Michael addition of the phosphine (B1218219) to the β-carbon is followed by a second addition of another molecule of the enone, resulting in a resonance-stabilized phosphonium (B103445) ylide. The structure of this double addition product has been confirmed by spectral methods and single-crystal X-ray diffraction analysis. wikipedia.org

Tris(diethylamino)phosphine, being a stronger phosphorus nucleophile, also reacts with this compound. wikipedia.org

Reaction Scheme with Tributylphosphine:

Table 4: Reaction of this compound with Phosphines

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Tributylphosphine | Double addition product (phosphonium ylide) | Michael Addition |

| This compound | Tris(diethylamino)phosphine | Reaction occurs | Nucleophilic Addition |

Reactions with Nitrogen Nucleophiles

The electrophilic nature of this compound makes it reactive towards various nitrogen nucleophiles. With primary amines, it typically undergoes a nucleophilic addition to the β-carbon, followed by the elimination of ethanol, to yield β-amino-α,β-unsaturated trifluoromethyl ketones.

The reaction with diamines results in the formation of heterocyclic compounds. For instance, ethylenediamine (B42938) reacts readily with this compound to form 5-trifluoromethyl-2,3-dihydro-1,4-diazepine in good yield. researchgate.net In a similar reaction, o-phenylenediamine (B120857) yields 2-trifluoromethyl benzimidazole. researchgate.net These reactions highlight the utility of this compound as a precursor for trifluoromethyl-containing heterocycles.

Table 1: Reaction of this compound with Diamines

| Diamine | Product |

| Ethylenediamine | 5-Trifluoromethyl-2,3-dihydro-1,4-diazepine |

| o-Phenylenediamine | 2-Trifluoromethyl benzimidazole |

In the field of peptide synthesis, this compound serves as a reagent for the N-protection of amino acids. uni-hannover.de It reacts with the amino group of an amino acid to form an N-protected derivative. This protecting group can be valuable in peptide synthesis protocols, preventing the amino group from participating in unwanted side reactions during peptide chain elongation.

Reactions with Electron-Rich Aromatic Systems

This compound can react with electron-rich aromatic systems, such as indole (B1671886) and N,N-dimethylaniline, in the presence of a Lewis acid catalyst. researchgate.net This reaction proceeds via a Friedel-Crafts-type mechanism, where the Lewis acid activates the enone, making it more electrophilic. The aromatic nucleophile then attacks the β-carbon of the activated enone, leading to the formation of a β-arylvinyltrifluoromethylketone. researchgate.net

Table 2: Lewis Acid Catalyzed Addition to Aromatic Nucleophiles

| Aromatic Nucleophile | Catalyst | Product Type |

| Indole | Lewis Acid | β-(Indolyl)vinyltrifluoromethylketone |

| N,N-Dimethylaniline | Lewis Acid | β-(4-(Dimethylamino)phenyl)vinyltrifluoromethylketone |

Defluorofunctionalization Reactions of the Trifluoromethyl Moiety

Information regarding the defluorofunctionalization reactions specifically involving the trifluoromethyl moiety of this compound is not extensively detailed in the reviewed literature. The primary reactivity of this compound is centered on its α,β-unsaturated ketone system, and it is most commonly employed as a building block to introduce the trifluoromethyl group intact into larger molecules. uni-hannover.deresearchgate.net

Multi-Fold C-F Bond Cleavage and Functionalization

The selective functionalization of multiple C-F bonds within the trifluoromethyl group of β-trifluoromethyl enones, such as this compound, represents a significant challenge due to the high bond dissociation energy of C-F bonds. However, innovative methods have been developed to achieve this, enabling the construction of complex molecular architectures.

One notable strategy is an "on-water" defluorinative bisphosphorylation of β-trifluoromethyl enones with phosphine oxides. This reaction proceeds under transition-metal-free conditions and involves the successive functionalization of all three C(sp³)–F bonds of the trifluoromethyl group. The process facilitates the formation of one oxygen-containing heterocycle (a furan), three new bonds (one C-O and two C-P), and the cleavage of three C-F bonds in a single cascade. The use of water as the solvent is critical, as it plays a unique role in determining the reaction's reactivity and selectivity. This method provides a modular synthesis for valuable multi-substituted furans.

The proposed mechanism for this transformation begins with a conjugate addition of the phosphine oxide to the β-trifluoromethyl enone. This is followed by a phospha-Brook rearrangement and subsequent β-fluoride elimination, which occurs three times to sequentially replace each fluorine atom. The final intramolecular cyclization yields the highly functionalized furan (B31954) ring.

Table 1: Examples of Multi-Fold C-F Bond Functionalization

| Enone Substrate | Reagent | Product | Yield |

|---|

Defluorinative Cyclization Reactions (e.g., with Phosphine Oxides)

Defluorinative cyclization provides a powerful tool for synthesizing fluorinated heterocycles from readily available trifluoromethyl compounds. A mild, transition-metal-free, and efficient "on-water" defluorinative cyclization of trifluoromethyl enones with phosphine oxides has been developed. rsc.org This reaction involves a sequence of intermolecular defluorophosphorylation and intramolecular defluoroheterocyclization. rsc.org

The process synthesizes a variety of polysubstituted furans that feature fluorine, trifluoromethyl, and phosphoryl groups. rsc.org The reaction demonstrates excellent tolerance for various functional groups, yielding products that can be readily transformed into other valuable furan derivatives. rsc.org The use of water as a solvent is not only environmentally benign but also crucial for achieving high reaction selectivity and promoting the selective C–F bond activation. rsc.org The mechanism involves the initial addition of the phosphine oxide to the enone, followed by a phospha-Brook rearrangement and elimination of a fluoride (B91410) ion to form a difluoro intermediate. A subsequent intramolecular cyclization and a second fluoride elimination lead to the final furan product.

Table 2: Defluorinative Cyclization with Phosphine Oxides

| Enone Substrate | Phosphine Oxide | Product | Yield |

|---|

Defluorinative Diazolation-Cyclization for Azacycle Construction

The construction of nitrogen-containing heterocycles (azacycles) from trifluoromethylated precursors often involves reactions with binucleophiles like hydrazines or diamines. While direct reactions of this compound with reagents such as ethylenediamine can form azacycles like 5-trifluoromethyl-2,3-dihydro-1,4-diazepine, the trifluoromethyl group often remains intact. However, specific strategies have been developed to achieve cyclization with concurrent defluorination, providing access to partially fluorinated azacycles.

One such advanced strategy is the defluorinative formal [4+1] annulation of trifluoromethyl hydrazones with isocyanides. This method allows for the synthesis of multi-substituted pyrazoles. The reaction is initiated by a base, which promotes the formation of an intermediate that undergoes cyclization. A key step in the mechanism is the elimination of a fluoride ion, which drives the formation of the aromatic pyrazole (B372694) ring. This transformation represents a novel approach to C-F bond functionalization for the construction of important nitrogen-containing heterocyclic scaffolds.

Another approach involves a defluorinative [4+2] annulation reaction between trifluoromethyl-containing enamidines and electron-deficient alkynes. This process leads to the formation of dihydropyridazinones, another class of azacycles. The reaction proceeds through a cascade mechanism involving C-F bond cleavage, offering an efficient route to these valuable heterocyclic structures under mild conditions. These methods highlight the potential for developing specific "defluorinative diazolation-cyclization" pathways, where the incorporation of two nitrogen atoms is coupled with C-F bond cleavage to build the final azacycle.

Table 3: Defluorinative Annulation for Azacycle Construction

| Starting Material | Reagent | Reaction Type | Azacycle Product Class |

|---|

Applications of 4 Ethoxy 1,1,1 Trifluoro 3 Buten 2 One As a Building Block in Complex Organic Synthesis

Synthesis of Trifluoromethyl-Substituted Heterocycles

ETFBO is extensively used in the preparation of five- and six-membered heterocyclic compounds containing a trifluoromethyl group. These structures are of high interest due to the profound effects that fluorine and trifluoromethyl substituents can have on the biological activity of molecules. researchgate.net

A primary application of ETFBO is in the synthesis of trifluoromethyl-substituted five-membered aromatic heterocycles like thiophenes, furans, and pyrroles. semanticscholar.orguni-hannover.de The general strategy involves a two-step process. The first step is an addition-elimination reaction at the β-position of ETFBO, which is followed by a thiazolium-catalyzed Stetter reaction to generate a trifluoromethylated 1,4-dicarbonyl compound. researchgate.net This intermediate is then subjected to classical cyclization conditions to form the desired heterocycle. semanticscholar.orguni-hannover.denortheastern.eduresearchgate.net

This synthetic pathway is a variation of the well-established Paal-Knorr synthesis, which utilizes 1,4-dicarbonyl compounds as precursors. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgrgmcet.edu.in

Furans are typically formed by the acid-catalyzed dehydration of the 1,4-diketone intermediate. wikipedia.orgorganic-chemistry.org

Pyrroles are synthesized by reacting the diketone with ammonia (B1221849) or a primary amine. organic-chemistry.orgrgmcet.edu.in

Thiophenes can be prepared through treatment with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. wikipedia.org

The versatility of this method allows for the introduction of various substituents onto the heterocyclic core, depending on the reagents used in the initial steps.

Table 1: Synthesis of Heterocycles from ETFBO-Derived 1,4-Diketones

| Target Heterocycle | Typical Reagent for Cyclization | Reaction Type |

|---|---|---|

| Furan (B31954) | Acid Catalyst (e.g., H₂SO₄, TFA) | Paal-Knorr Furan Synthesis wikipedia.orgorganic-chemistry.org |

| Pyrrole | Ammonia or Primary Amine (R-NH₂) | Paal-Knorr Pyrrole Synthesis organic-chemistry.orgrgmcet.edu.in |

The reactivity of ETFBO extends to the synthesis of nitrogen-containing heterocycles such as piperazines and imidazolines. semanticscholar.orgresearchgate.net The preparation of trifluoromethyl-substituted piperazines has been demonstrated using ETFBO as the starting material. uni-hannover.denortheastern.edu The synthesis generally involves the reaction of ETFBO with a 1,2-diamine. For instance, its reaction with ethylenediamine (B42938) has been shown to produce 5-trifluoromethyl-2,3-dihydro-1,4-diazepine. researchgate.net While imidazolines are noted as medically important trifluoromethyl derivatives, specific synthetic routes directly from ETFBO are part of the broader chemistry of fluorinated building blocks. researchgate.net

ETFBO is a key precursor for the synthesis of trifluoromethyl-substituted pyrazoles, a class of compounds with significant applications in pharmaceuticals and agrochemicals. researchgate.netthieme-connect.com The most common approach involves the condensation of a β-dicarbonyl compound with hydrazine, a classic method known as the Knorr pyrazole (B372694) synthesis. nih.govresearchgate.netrsc.org ETFBO serves as an efficient synthon for the required trifluoromethylated 1,3-dicarbonyl intermediate.

The reaction of ETFBO with various hydrazines (such as methylhydrazine) provides a scalable and regioselective route to different isomers of trifluoromethyl-pyrazoles. thieme-connect.com This reaction has been successfully scaled up to kilogram quantities, highlighting its industrial applicability. thieme-connect.com An alternative pathway to pyrazoles involves the [3+2] cycloaddition of in situ generated trifluoroacetonitrile (B1584977) imines with enones, which can be derived from ETFBO. nih.gov This method leads to highly functionalized pyrazole derivatives. nih.gov The synthesis of the COX-2 inhibitor Celecoxib, a pyrazole derivative, has been accomplished using ETFBO, demonstrating the practical utility of this building block. semanticscholar.orgnortheastern.eduresearchgate.net

Preparation of Functionalized Enones

Beyond its use in forming heterocyclic rings, ETFBO itself can be modified to create other valuable synthetic intermediates, such as functionalized enones.

ETFBO can be directly converted into β-dialkylamino-substituted enones. This transformation is achieved through a nucleophilic substitution reaction where the ethoxy group at the β-position is displaced by a dialkylamine. This reaction proceeds via a conjugate addition-elimination mechanism, leveraging the high electrophilicity of the β-carbon in the enone system. The resulting 4-dialkylamino-1,1,1-trifluorobut-3-en-2-ones are themselves useful intermediates in further synthetic applications.

Table 2: Synthesis of β-Dialkylamino Enones from ETFBO

| Reactant 1 | Reactant 2 | Product |

|---|

Construction of Trifluoromethylated Quaternary Carbon Centers

The creation of quaternary carbon centers, particularly those bearing a trifluoromethyl group, is a significant challenge in organic synthesis due to steric hindrance. rsc.orgbeilstein-journals.org These structural motifs are of high interest in medicinal chemistry. While general methods exist for the construction of such centers, for example, through the 1,6-addition of nucleophiles to δ-trifluoromethylated p-quinone methides, specific applications detailing the direct use of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one for this purpose are an area of ongoing research. rsc.org The electrophilic nature of ETFBO makes it a potential candidate for conjugate addition reactions with sterically demanding nucleophiles that could, in principle, lead to the formation of a trifluoromethylated quaternary center.

Specialized Derivatizations

The synthesis of thioketals containing trifluoromethyl (CF3) groups is an area of growing interest due to the potential applications of these compounds in medicinal and materials chemistry. A recently developed copper-catalyzed thioketalization of enones bearing CF3 groups provides a straightforward method for the preparation of these valuable molecules. rsc.orgnih.gov This methodology has been successfully applied to a variety of trifluoromethylated enones and thiols, affording the corresponding thioketals in moderate to excellent yields. rsc.orgrsc.org

The reaction is typically carried out in the presence of a copper(II) triflate (Cu(OTf)₂) catalyst and an additive, such as trimethylsilyl (B98337) chloride (TMSCl), which has been found to significantly improve the reaction outcome. rsc.org The optimal conditions involve reacting the trifluoromethyl enone with a thiol in a suitable solvent at room temperature. rsc.orgrsc.org The choice of solvent can influence the reaction efficiency, with tetrachloromethane (TCM) and diethyl ether (Et₂O) being effective for different substrates. rsc.orgrsc.org

The scope of the reaction has been demonstrated with various thiols, including alkyl, benzyl, and those containing functional groups like phenyl, chloro, methoxy, and furan moieties. rsc.orgrsc.org Generally, less sterically hindered thiols and enones with electron-donating groups tend to give higher yields. rsc.orgrsc.org For instance, the reaction of (E)-5,5,5-trifluoro-4-phenylpent-3-en-2-one with a range of thiols produced the desired thioketals in yields from 35% to 99%. rsc.org A preparative-scale reaction has also been successfully performed, demonstrating the scalability of this method. rsc.orgrsc.org

Table 1: Copper-Catalyzed Thioketalization of (E)-5,5,5-trifluoro-4-phenylpent-3-en-2-one with Various Thiols rsc.org

| Thiol Substrate | Product Yield (%) |

| Hexane-1-thiol | 79 |

| Heptane-1-thiol | 95 |

| Propane-2-thiol | 35 |

| Allyl mercaptan | 85 |

| Phenylmethanethiol | 99 |

| (2-Chlorophenyl)methanethiol | 90 |

| (4-Methoxyphenyl)methanethiol | 87 |

| Furan-2-ylmethanethiol | 78 |

Reaction conditions: enone (1.0 eq.), thiol (2.0 eq.), Cu(OTf)₂ (10 mol%), TMSCl (5.0 eq.), in Et₂O at room temperature for 12 hours.

The Stetter reaction is a powerful carbon-carbon bond-forming reaction that involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a thiazolium salt. researchgate.netwikipedia.orgorganic-chemistry.org This reaction provides access to valuable 1,4-dicarbonyl compounds, which are key intermediates in the synthesis of various heterocyclic systems. researchgate.net this compound (ETFBO) serves as a competent Michael acceptor in the thiazolium-catalyzed Stetter reaction, leading to the formation of trifluoromethyl-substituted 1,4-dicarbonyl compounds. researchgate.netsemanticscholar.org

This synthetic strategy has been employed in the preparation of precursors for trifluoromethyl-substituted heteroarenes like thiophenes, furans, and pyrroles. researchgate.netsemanticscholar.org For example, the reaction of an aromatic aldehyde with ETFBO in the presence of a thiazolium catalyst would yield a 1,4-diketone that can then be cyclized to the desired heterocycle. This approach has been highlighted in a synthetic route towards the anti-inflammatory drug Celebrex®. researchgate.netsemanticscholar.org While the general utility of ETFBO in the Stetter reaction is established, specific examples detailing the scope of aldehydes and corresponding yields for the synthesis of 1,4-dicarbonyl compounds are not extensively documented in readily available literature. However, the reaction of various aromatic aldehydes with other α,β-unsaturated ketones in Stetter reactions is well-established, with yields generally ranging from moderate to good, depending on the electronic nature of the aldehyde. nih.gov

Advanced Stereoselective Transformations Involving 4 Ethoxy 1,1,1 Trifluoro 3 Buten 2 One and Its Analogs

Asymmetric Synthesis Approaches

Organocatalytic Enantioselective Methodologies (e.g., Chiral Nonracemic Guanidines)

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral compounds, offering a metal-free alternative to traditional methods. nih.gov For β-trifluoromethylated enones, organocatalysts have been successfully employed in various enantioselective reactions, including Michael additions, Henry (nitroaldol) reactions, and cycloadditions. nih.govrsc.org

Chiral nonracemic guanidines and their derivatives, recognized for their strong basicity and ability to act as hydrogen-bond donors, are particularly effective in activating nucleophiles and controlling the stereochemical outcome of reactions. rsc.orgnih.gov For instance, axially chiral guanidine (B92328) bases have been shown to catalyze the highly syn-diastereo- and enantioselective direct vinylogous Michael addition of α-thio substituted furanones to conjugate nitroalkenes. Similarly, chiral bis(guanidino)iminophosphoranes, functioning as potent organosuperbases, facilitate the enantioselective Michael addition of less acidic pronucleophiles like cyanohydrin ether derivatives to enones. nih.gov

A key reaction involving analogs of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one is the asymmetric Henry reaction with nitromethane (B149229). bohrium.com Research has demonstrated that novel organocatalysts, such as N,N-dibenzyl diaminomethylenemalononitrile and derivatives of quinine, can effectively promote this reaction, leading to highly functionalized products with excellent enantioselectivities (up to 90% ee). nih.govbohrium.com These reactions represent a successful application of asymmetric 1,2-additions of nitromethane to trifluoromethyl enones. nih.gov The catalyst's structure, particularly the presence and position of substituents like an aromatic hydroxy group, is crucial for achieving high enantioselectivity. bohrium.com

| Reaction Type | Enone Substrate | Nucleophile | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Henry Reaction | (E)-1,1,1-Trifluoro-4-phenylbut-3-en-2-one | Nitromethane | Quinine-derived organocatalyst C7 | High | Up to 90 |

| Michael Addition | Chalcone | Cyanohydrin ether derivative | Chiral bis(guanidino)iminophosphorane | High | High |

| Oxa-hetero-Diels–Alder | Enone | Aryl trifluoromethyl ketone | Amine-based organocatalyst | High | High |

Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis offers a broad spectrum of highly selective and efficient methods for asymmetric synthesis. For trifluoromethyl-substituted ketones and enones, various metal complexes have been developed to catalyze reactions such as hydrogenations, allylations, and alkynylations with high enantiocontrol. researchgate.netnih.govgoogle.com

A notable application is the asymmetric hydrogenation of the carbonyl group in trifluoromethyl ketones. Ruthenium-phosphine complexes, for example, have been utilized for the hydrogenation of 1,1,1-trifluoroacetone (B105887) to produce (S)-1,1,1-trifluoro-2-propanol with high enantiomeric purity. google.com Similarly, iridium-catalyzed asymmetric hydrogenation has been effective for substrates like 4-alkyl substituted 3-ethoxycarbonyl quinolin-2-ones and coumarins, achieving excellent yields and enantioselectivities. nih.gov

The addition of organoboron reagents to fluorinated ketones represents another significant area. Catalytic enantioselective additions of allyl and allenyl organoboron reagents to trifluoromethyl ketones, facilitated by readily available aminophenol-boron catalysts, deliver versatile tertiary homoallylic alcohols in high yields and enantiomeric ratios. nih.gov Furthermore, nickel-catalyzed reactions have proven effective for the enantioselective alkynylation of trifluoromethyl ketones using chiral Schiff base ligands and for the reductive cross-coupling of acid chlorides with racemic α-CF3 alkyl bromides to generate enantioenriched α-CF3 ketones. researchgate.netchinesechemsoc.org

| Reaction Type | Substrate | Reagent | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Allyl Addition | Trifluoromethylphenyl ketone | Allylboronic acid pinacol (B44631) ester | Aminophenol-boron complex | Up to 98 | >99:1 e.r. |

| Alkynylation | Trifluoromethyl ketone | Terminal alkyne | Cation-binding salen nickel catalyst | Up to 99 | Up to 97 |

| Hydrogenation | 1,1,1-Trifluoroacetone | H₂ | Ruthenium phosphine (B1218219) complex | - | High |

| Reductive Coupling | Racemic α-CF3 alkyl bromide | Acid chloride | Nickel/Chiral bis-oxazoline ligand | Good | High |

Phase-Transfer Catalysis in Enantioselective Processes

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, often an aqueous and an organic phase. crdeepjournal.org In asymmetric synthesis, chiral non-racemic phase-transfer catalysts, typically quaternary ammonium (B1175870) salts derived from cinchona alkaloids, create a chiral environment that directs the stereochemical outcome of the reaction. nih.govnih.gov

This methodology has been successfully applied to the synthesis of trifluoromethylated compounds. For example, novel cinchona alkaloid-derived catalysts have enabled highly chemo-, regio-, diastereo-, and enantioselective umpolung additions of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles, providing access to chiral trifluoromethylated γ-amino acids. nih.gov

Asymmetric epoxidation of β-trifluoromethyl-β,β-disubstituted unsaturated ketones is another area where PTC has proven highly effective. Using a pentafluorine-substituted phase-transfer catalyst with hydrogen peroxide as the oxidant, the corresponding β-trifluoromethyl-α,β-epoxy ketones, which contain a challenging quaternary carbon center, can be obtained with excellent diastereo- and enantioselectivities. researchgate.net Additionally, enantioselective alkylation of various substrates under phase-transfer conditions has been extensively studied, demonstrating the broad applicability of this method for creating chiral centers. nih.govresearchgate.net Chiral anion phase-transfer catalysis, where a chiral anion is paired with a cation, has also been developed as a general approach for various electrophilic functionalization reactions, including enantioselective fluorocyclization. scispace.com

| Reaction Type | Substrate | Reagent | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Umpolung Addition | Trifluoromethyl imine | α,β-Unsaturated N-acylpyrrole | Cinchona alkaloid-derived PTC | High | High |

| Epoxidation | β-Trifluoromethyl-β,β-disubstituted enone | H₂O₂ | Pentafluorine-substituted PTC | High | Up to 99.7 |

| Alkylation | N-Acylsulfenamide | Alkyl halide | Cinchona alkaloid-derived PTC | High | Up to 95 (97.5:2.5 e.r.) |

| Alkylation | α-tert-Butoxycarbonyl-lactone | Benzyl/Allyl bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Up to 99 | Up to 99 |

Industrial and Biomedical Relevance of Derivatives from 4 Ethoxy 1,1,1 Trifluoro 3 Buten 2 One

Precursor in Pharmaceutical Synthesis

The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. ETFBO, as a trifluoromethyl-containing building block, is instrumental in the synthesis of fluorinated heterocyclic compounds with therapeutic potential.

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is a key intermediate in the synthesis of trifluoromethyl-substituted pyrazoles, a class of compounds known for their anti-inflammatory, analgesic, and antipyretic properties. A notable application is in the development of synthetic routes for nonsteroidal anti-inflammatory drugs (NSAIDs), including analogs of Celecoxib.

A synthetic approach to the core structure of Celecoxib utilizing ETFBO involves a sequence of key reactions. This method highlights the utility of ETFBO in constructing the trifluoromethyl-substituted pyrazole (B372694) ring, which is characteristic of Celecoxib and its analogs. The key steps in this synthesis are outlined below:

| Step | Reaction Type | Description |

| 1 | Addition-Elimination | An initial addition-elimination reaction is performed on this compound. |

| 2 | Thiazolium-Catalyzed Stetter Reaction | This is followed by a thiazolium-catalyzed Stetter reaction to construct the desired heterocyclic framework. researchgate.netnortheastern.edusemanticscholar.orgtechnion.ac.il |

This synthetic strategy demonstrates the value of ETFBO as a versatile precursor for creating complex, trifluoromethyl-containing pharmaceutical compounds like the COX-2 selective inhibitor, Celecoxib.

The trifluoromethyl group is a key pharmacophore in modern drug design, and its introduction into molecules can lead to enhanced anti-inflammatory activity. ETFBO provides a direct route to trifluoromethylated heterocycles, which are actively being investigated as new anti-inflammatory agents. The presence of the trifluoromethyl group in these derivatives often leads to improved pharmacokinetic and pharmacodynamic properties. researchgate.net

Research into trifluoromethylpyrazoles has shown their potential as potent anti-inflammatory agents. The position of the trifluoromethyl group on the pyrazole nucleus can significantly influence the activity profile of the compounds. The synthesis of these compounds often relies on precursors like ETFBO, which provide the essential trifluoromethyl ketone moiety for the cyclization reaction to form the pyrazole ring. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting pyrazoles, making them more effective in biological systems. innospk.com

Studies have explored various trifluoromethyl-containing pyrazole derivatives for their anti-inflammatory and analgesic properties. For instance, certain 5-trifluoromethyl-4,5-dihydro-1H-pyrazole derivatives have been investigated as potential candidates for the treatment of chronic inflammatory pain. While specific IC50 values for derivatives directly synthesized from ETFBO are not always detailed in the broader literature, the general class of trifluoromethyl-pyrazoles has shown significant promise in preclinical studies.

Intermediate in Agrochemical Development

The utility of this compound extends into the agrochemical industry, where it serves as a key intermediate in the synthesis of pesticides. oakwoodchemical.com The trifluoromethyl group is a common feature in modern agrochemicals, contributing to their enhanced efficacy and stability.

A significant application of ETFBO in this sector is in the industrial preparation of the insecticide flonicamid. ETFBO is a precursor for the synthesis of 4-(trifluoromethyl)nicotinic acid, a crucial intermediate for flonicamid.

The synthesis of 4-(trifluoromethyl)nicotinic acid from ETFBO can be achieved through a multi-step process, as outlined in various patents. A representative synthetic pathway is detailed below:

| Step | Reactants | Product | Yield |

| 1 | This compound, 3-aminoacrylonitrile | 4-trifluoromethyl nicotinonitrile | 90.6% |

| 2 | 4-trifluoromethyl nicotinonitrile, Sodium Hydroxide | 4-trifluoromethylnicotinic acid | - |

In one patented method, this compound is first reacted with 3-aminoacrylonitrile in methanol with sodium methoxide to produce 4-trifluoromethyl nicotinonitrile in high yield. google.com This intermediate is then hydrolyzed to afford 4-trifluoromethylnicotinic acid. chemicalbook.compatsnap.comgoogle.com This acid is a key component that is subsequently used in the final steps to produce flonicamid. This demonstrates the pivotal role of ETFBO as a foundational chemical in the manufacturing of advanced agrochemical products.

Emerging Research Directions and Future Perspectives for 4 Ethoxy 1,1,1 Trifluoro 3 Buten 2 One Chemistry

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is paramount to unlocking the full synthetic potential of ETFBO, enabling chemists to achieve higher yields, greater selectivity, and access to novel molecular architectures. Current research is actively exploring both organocatalysis and metal catalysis to influence the outcomes of reactions involving this versatile ketone.

A significant area of focus has been the use of N-heterocyclic carbenes (NHCs) as organocatalysts. NHCs have been shown to be highly effective in promoting the Stetter reaction, a powerful carbon-carbon bond-forming reaction that involves the 1,4-addition of an aldehyde to a Michael acceptor. In the context of ETFBO chemistry, thiazolium-catalyzed Stetter reactions have been instrumental in the synthesis of complex trifluoromethyl-substituted heterocycles. These catalysts operate by reversing the polarity (umpolung) of the aldehyde, transforming it into a nucleophilic species that can then attack the electron-deficient double bond of ETFBO. The continued development of novel NHC structures is expected to lead to even greater control over the stereoselectivity of these reactions, opening doors to the asymmetric synthesis of chiral fluorinated molecules.

Beyond NHCs, researchers are also investigating the use of Lewis acids to catalyze reactions of ETFBO. For instance, in reactions with electron-rich aromatic systems like indoles, Lewis acid catalysis can facilitate the formation of β-arylvinyltrifluoromethylketones. The exploration of a broader range of Lewis acids, including chiral variants, could provide pathways to new enantioselective transformations.

The table below summarizes some of the catalytic systems being explored for reactions involving 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one.

| Catalyst Type | Specific Example | Reaction Type | Potential for Enhanced Reactivity/Selectivity |

| Organocatalyst | Thiazolium Salts | Stetter Reaction | High regioselectivity in the synthesis of 1,4-dicarbonyl compounds and their derivatives. |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Stetter Reaction, Annulations | Potential for high enantioselectivity with chiral NHCs. |

| Metal Catalyst | Lewis Acids | Friedel-Crafts type reactions | Activation of the enone system for reaction with nucleophiles. |

Future research in this area will likely focus on the design of more sophisticated catalysts that can operate under milder conditions and provide access to a wider range of structurally diverse products with high levels of stereocontrol. The synergy between computational modeling and experimental work will be crucial in identifying and optimizing these next-generation catalytic systems.

Development of More Sustainable and Green Synthesis Methodologies

Traditionally, the synthesis of ETFBO has been carried out in batch reactors. However, recent patents have disclosed methods for the continuous synthesis of this compound. Continuous flow chemistry offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. This approach can lead to higher yields and reduced waste generation, making the industrial production of ETFBO more sustainable.

Another important aspect of greening the synthesis of ETFBO and its derivatives is the choice of reagents and solvents. For instance, one patented method for the preparation of ETFBO utilizes N-methylmorpholine or N-methylimidazole as an organic base. These alternatives to pyridine (B92270) are reported to improve product quality and reduce environmental pollution, as they can be more effectively removed during the workup process. Furthermore, the broader field of pyrazole (B372694) synthesis is seeing a shift towards greener reaction media, with studies exploring the use of water as a solvent and microwave-assisted, solvent-free reaction conditions. These approaches, if successfully applied to reactions involving ETFBO, could significantly reduce the reliance on volatile organic solvents.

Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. Researchers are continuously seeking synthetic pathways that maximize atom economy by designing reactions with fewer byproducts. For example, condensation reactions that produce only water as a byproduct are inherently more atom-economical than substitution reactions that generate stoichiometric amounts of salt waste.

The following table highlights some of the green chemistry approaches being investigated in the context of ETFBO chemistry.

| Green Chemistry Principle | Approach | Benefit |

| Process Intensification | Continuous Flow Synthesis | Improved safety, consistency, and yield; reduced waste. |

| Safer Reagents | Use of N-methylmorpholine/N-methylimidazole | Reduced environmental pollution and improved product quality. |

| Alternative Reaction Conditions | Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times and potential for solvent-free reactions. |

| Benign Solvents | Exploration of water as a solvent | Reduced use of volatile organic compounds (VOCs). |

| Atom Economy | Designing high-yield condensation reactions | Minimization of waste by maximizing the incorporation of reactant atoms into the product. |

The future of ETFBO synthesis and application will undoubtedly be shaped by the continued integration of these green chemistry principles, leading to more efficient, safer, and environmentally responsible chemical processes.

Expansion of Applications in Diverse Fields Beyond Pharmaceuticals and Agrochemicals

While the primary applications of ETFBO have historically been in the synthesis of pharmaceuticals and agrochemicals, its unique properties make it an attractive building block for materials science and other diverse fields. Emerging research is beginning to explore the potential of this fluorinated compound in the creation of novel functional materials.

One promising area of application is in the development of new metal ligands. The presence of both a trifluoromethyl group and keto-enol functionality provides potential coordination sites for metal ions. Ligands incorporating the ETFBO scaffold could lead to the formation of metal complexes with interesting catalytic, magnetic, or optical properties. The high electronegativity of the fluorine atoms can influence the electronic properties of the metal center, potentially enhancing catalytic activity or tuning the photophysical characteristics of the complex.

Another area of exploration is the use of ETFBO in the synthesis of ionic liquids. Ionic liquids are salts that are liquid at or near room temperature and have a wide range of applications as solvents, electrolytes, and catalysts. By incorporating the trifluoromethyl-butenone moiety into the cation or anion of an ionic liquid, it may be possible to create new materials with tailored properties, such as specific solubility characteristics, enhanced thermal stability, or unique electrochemical behavior.

Furthermore, the reactivity of the enone system in ETFBO opens up possibilities for its use as a monomer or functionalizing agent in polymer chemistry. The trifluoromethyl group can impart desirable properties to polymers, such as increased thermal stability, chemical resistance, and hydrophobicity. For example, ETFBO could potentially be used to create fluorinated coatings or membranes with specialized surface properties. There is also potential for its use in the synthesis of release agents, where the fluorinated component could provide non-stick and low surface energy characteristics.

A patent has indicated that this compound can be used for preparing metal ligands, ionic liquids, and release agents, highlighting the industrial interest in these novel applications.

The table below outlines potential applications of ETFBO in these emerging fields.

| Field of Application | Potential Role of ETFBO | Desired Properties Conferred by the CF3 Group |

| Coordination Chemistry | Precursor for novel metal ligands | Modified electronic properties of the metal center, enhanced catalytic activity. |

| Materials Science | Component of novel ionic liquids | Tailored solubility, thermal stability, and electrochemical properties. |

| Polymer Chemistry | Monomer or functionalizing agent | Increased thermal stability, chemical resistance, hydrophobicity, and low surface energy. |

As research continues to expand beyond the traditional boundaries of medicinal and agricultural chemistry, it is anticipated that this compound will find a host of new and innovative applications in the development of advanced materials.

Q & A

Q. What are the primary synthetic applications of ETFBO in heterocyclic chemistry?

ETFBO is a versatile trifluoromethyl-containing synthon used to construct heterocycles such as thiophenes, pyrroles, and pyrimidines. For example, it undergoes addition-elimination reactions followed by Stetter reactions to yield trifluoromethyl-substituted heteroarenes, as demonstrated in the synthesis of Celecoxib (Celebrex®) . It also reacts with aldehydes and ammonia under ZnCl₂ catalysis to form 4-trifluoromethyl-1,2-dihydropyrimidines .

Q. What analytical techniques are recommended for assessing the purity and stability of ETFBO?

Gas chromatography coupled with vacuum ultraviolet (GC-VUV) spectroscopy is highly effective for impurity profiling and stability analysis, particularly for water-sensitive ETFBO. This method achieves low ppm-level detection limits and resolves co-eluting analytes via spectral mixture estimation . Complementary techniques include NMR and mass spectrometry for structural confirmation.

Q. What safety precautions are critical when handling ETFBO?

ETFBO is flammable (flash point: 52°C) and classified under UN 1224 (dangerous for transport). Key precautions include:

- Avoiding open flames (R10 hazard code).

- Using explosion-proof equipment (S16 safety code).

- Storing in a cool, ventilated area away from oxidizing agents .

Advanced Research Questions

Q. How does the choice of amine influence reaction pathways in ETFBO amination?

Primary arylamines react with ETFBO to form aryl-5-(trifluoromethyl)furan-3-amines, while secondary amines yield 4-amino-2,3-dihydrofuran-2-ols. This divergence arises from differences in nucleophilicity and steric effects, which alter the reaction mechanism from enaminone formation to cyclization pathways . Optimizing solvent polarity (e.g., toluene vs. DMF) and temperature (80–100°C) further modulates selectivity.

Q. What strategies mitigate side reactions during β-enaminone synthesis from ETFBO?

Modified protocols using methylamine or amino acids in ethanol at 0–5°C reduce side reactions like over-alkylation. For example, a streamlined procedure for 4-ylamino-1,1,1-trifluoro-but-3-en-2-ones achieves >85% yield in 2 hours, compared to traditional 12-hour methods . Catalytic additives (e.g., NH₄Cl) suppress hydrolysis of the ethoxy group .

Q. How do catalytic systems influence stereochemical outcomes in ETFBO cycloadditions?

Eu(fod)₃ catalysis promotes trans-selectivity in 1,3-dipolar cycloadditions between ETFBO and nitrile oxides, whereas uncatalyzed reactions yield cis/trans mixtures. The lanthanide catalyst stabilizes transition states via Lewis acid interactions, enhancing regioselectivity .

Methodological Recommendations

- Synthesis: Prioritize anhydrous conditions and catalytic NH₄Cl to prevent hydrolysis of ETFBO’s ethoxy group .

- Analysis: Use GC-VUV for high-throughput impurity screening, complemented by ¹⁹F NMR for quantifying trifluoromethyl products .

- Mechanistic Studies: Employ DFT calculations to rationalize regioselectivity in amination and cycloaddition reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.